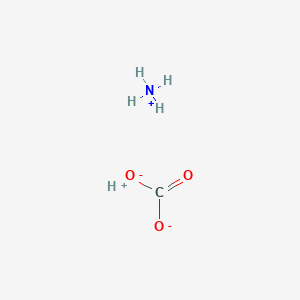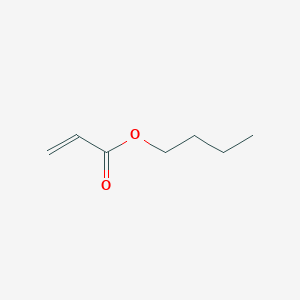
4-(2-Propenyl)benzoic acid
Descripción general
Descripción
“4-(2-Propenyl)benzoic acid” is an organic compound with the empirical formula C10H10O2 and a molecular weight of 162.19 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(2-Propenyl)benzoic acid” can be represented by the SMILES stringOC(=O)c1ccc(CC=C)cc1 . The InChI key for this compound is YBCFIVNTXHMQGZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-(2-Propenyl)benzoic acid” is a solid substance . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Synthesis of Ruthenium-Based Catalysts : 4-(2-Propenyl)benzoic acid derivatives are used in synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are employed in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Photodimerization in Crystalline State : The compound exhibits photochemical dimerization behavior in crystalline state, forming cyclobutane derivatives. This process and its temperature dependence provide insights into molecular arrangement in reactant crystals (Hasegawa et al., 1985).
Molecular and Electronic Structure Analysis : A theoretical study using density functional theory (DFT) has been conducted on 4-(2-Propenyl)benzoic acid derivatives to investigate their molecular and electronic structures. This research is significant for understanding the properties of the molecule (Hameed, Jalbout, & Trzaskowski, 2007).
Role in Differentiation-inducing Activity : Certain derivatives of 4-(2-Propenyl)benzoic acid have been studied for their differentiation-inducing activity on human promyelocytic leukemia cells, highlighting their potential therapeutic applications (Kagechika, Kawachi, Hashimoto, & Shudo, 1989).
Presence in Foods and Additives : Benzoic acid derivatives, including 4-(2-Propenyl)benzoic acid, are natural components in plant and animal tissues and are used as additives in food products. Their widespread use necessitates understanding their occurrence, exposure, and potential health concerns (del Olmo, Calzada, & Nuñez, 2017).
Non-Covalent Complex Formation Studies : The formation of non-covalent complexes between derivatives of 4-(2-Propenyl)benzoic acid and other compounds like alpha cyclodextrin is studied for potential applications in the drug industry (Dikmen, 2021).
Thermodynamic Studies for Pharmaceutical Research : Benzoic acid, including its derivatives, is used as a model compound in pharmaceutical research for understanding thermodynamic phase behavior, which is crucial for process design and stability studies (Reschke, Zherikova, Verevkin, & Held, 2016).
Toxicity Assessment : Research on the toxic properties of various benzoic acid derivatives, including 4-(2-Propenyl)benzoic acid, is essential for understanding their impact on health, especially with their widespread use in chemical production (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-prop-2-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCFIVNTXHMQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459732 | |
| Record name | 4-(2-Propenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Propenyl)benzoic acid | |
CAS RN |
1076-99-9 | |
| Record name | 4-(2-Propen-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Propenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)



![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)




